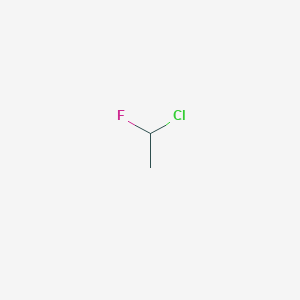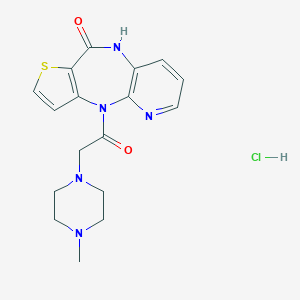
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is a chemical compound that has been extensively studied for its potential in scientific research applications.
Mecanismo De Acción
The mechanism of action of 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation, or by modulating the activity of neurotransmitters in the brain (Li et al., 2015; Chen et al., 2016).
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion (Li et al., 2015). In addition, it has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which may contribute to its neuroprotective effects (Chen et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride in lab experiments is its potential as a novel anti-cancer agent. However, its mechanism of action and potential side effects are not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
Future research on 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride could focus on further elucidating its mechanism of action, as well as exploring its potential as a treatment for other neurological disorders, such as Alzheimer's disease. In addition, studies could investigate the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects.
In conclusion, 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is a promising compound that has shown potential as an anti-cancer agent and neuroprotective agent. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride involves the reaction of 4-methylpiperazine with 2-mercaptothiophene-3-carboxylic acid, followed by cyclization with ethyl chloroformate and reaction with 2-amino-5-chloropyridine. The resulting compound is then acylated with acetic anhydride to yield the final product (Xu et al., 2014).
Aplicaciones Científicas De Investigación
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride has been studied for its potential as an anti-cancer agent, as well as its effects on the central nervous system. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells (Li et al., 2015). In addition, it has been found to have neuroprotective effects in animal models of Parkinson's disease (Chen et al., 2016).
Propiedades
Número CAS |
107831-45-8 |
|---|---|
Nombre del producto |
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride |
Fórmula molecular |
C17H20ClN5O2S |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
2-[2-(4-methylpiperazin-1-yl)acetyl]-6-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3(7),4,11,13-pentaen-8-one;hydrochloride |
InChI |
InChI=1S/C17H19N5O2S.ClH/c1-20-6-8-21(9-7-20)11-14(23)22-13-4-10-25-15(13)17(24)19-12-3-2-5-18-16(12)22;/h2-5,10H,6-9,11H2,1H3,(H,19,24);1H |
Clave InChI |
GCLGGAXKNSXIHE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2C3=C(C(=O)NC4=C2N=CC=C4)SC=C3.Cl |
SMILES canónico |
CN1CCN(CC1)CC(=O)N2C3=C(C(=O)NC4=C2N=CC=C4)SC=C3.Cl |
Otros números CAS |
107831-45-8 |
Sinónimos |
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4 -methyl-1-piperazinyl)acetyl)-, monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



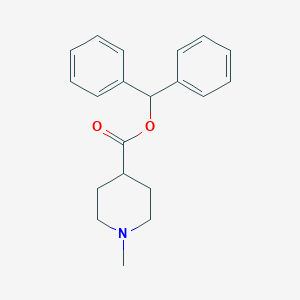
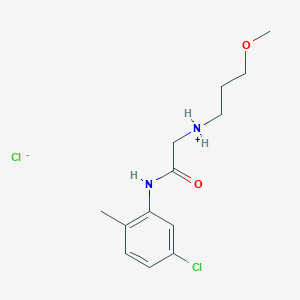
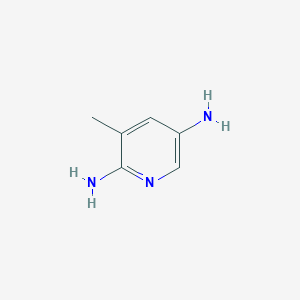
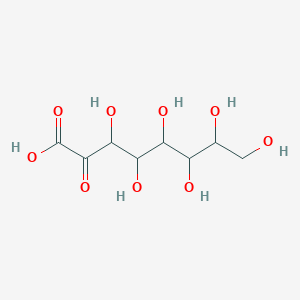
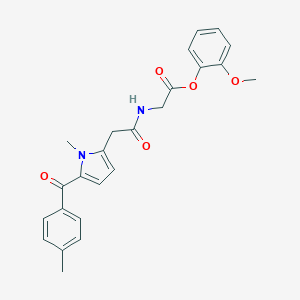
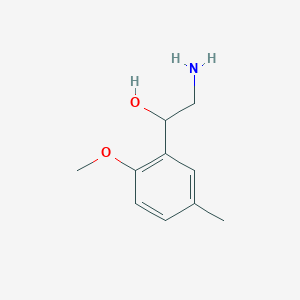
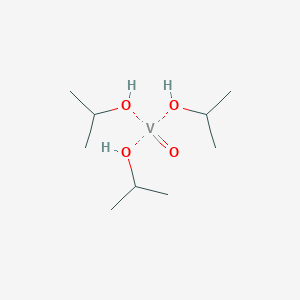
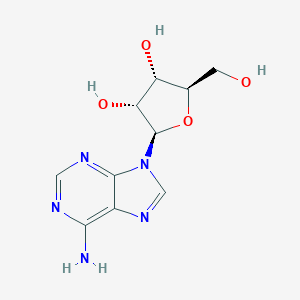
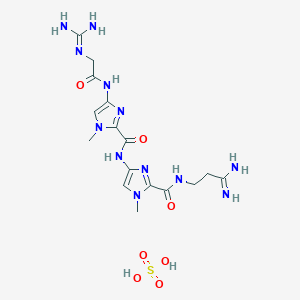
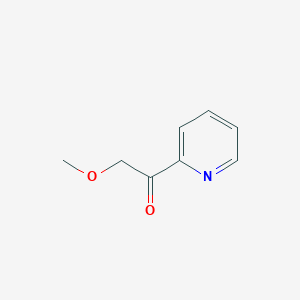
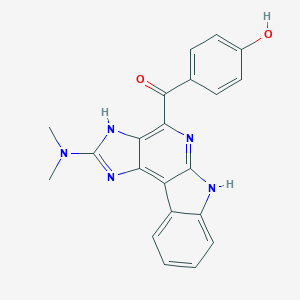
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)
